1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine: is an organic compound with the molecular formula C18H24N2 It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 3,5-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine typically involves the reaction of 3,5-dimethylbenzyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its structural features make it a valuable building block in medicinal chemistry.
Medicine: In medicinal chemistry, this compound derivatives can be explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be utilized in the production of advanced materials, such as polymers or resins, due to its ability to form stable and robust structures.
Mechanism of Action
The mechanism of action of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity.
In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1,2-Diaminoethane (Ethylenediamine): A simpler analogue without the 3,5-dimethylphenyl groups.
1,2-Bis(4-methylphenyl)-1,2-ethanediamine: A similar compound with 4-methylphenyl groups instead of 3,5-dimethylphenyl groups.
1,2-Bis(3,5-dimethylphenyl)ethane: A related compound where the nitrogen atoms are replaced by carbon atoms.
Uniqueness: 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine is unique due to the presence of the 3,5-dimethylphenyl groups, which can enhance its steric and electronic properties. These modifications can lead to improved stability, selectivity, and reactivity in various applications compared to its simpler analogues.
Properties
Molecular Formula |
C18H24N2 |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17-18H,19-20H2,1-4H3 |
InChI Key |
POWCVEXEFGJWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.